![molecular formula C43H45ClN3O13+ B10777086 [(3R,4R,14R,19S)-22-chloro-4-[(2S,3R,4R,5S)-5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-23-hydroxy-14-(7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carbonyl)oxy-17-oxo-2,16-dioxapentacyclo[18.2.2.19,13.03,10.04,8]pentacosa-1(23),5,7,9,11,13(25),20(24),21-octaen-19-yl]azanium](/img/structure/B10777086.png)
[(3R,4R,14R,19S)-22-chloro-4-[(2S,3R,4R,5S)-5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-23-hydroxy-14-(7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carbonyl)oxy-17-oxo-2,16-dioxapentacyclo[18.2.2.19,13.03,10.04,8]pentacosa-1(23),5,7,9,11,13(25),20(24),21-octaen-19-yl]azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C-1027 Aromatized Chromophore is a potent antitumor antibiotic derived from the bacterium Streptomyces globisporus. It is known for its unique structure, which includes a nine-membered enediyne core responsible for its significant biological activity. Unlike other enediynes, C-1027 does not require an external trigger to initiate its cytotoxic effects, making it a highly effective compound in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C-1027 Aromatized Chromophore involves a complex series of reactions, including the formation of the enediyne coreKey steps include cyclization reactions and the use of specific catalysts to ensure the correct stereochemistry .
Industrial Production Methods: Industrial production of C-1027 involves fermentation processes using Streptomyces globisporus. The bacterium is cultured under controlled conditions to maximize the yield of the chromophore. Post-fermentation, the compound is extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: C-1027 Aromatized Chromophore undergoes several types of chemical reactions, including:
Oxidation: The enediyne core can be oxidized to form reactive intermediates.
Reduction: Reduction reactions can modify the chromophore’s structure, affecting its biological activity.
Substitution: Substitution reactions can occur at various positions on the benzoxazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are commonly employed.
Major Products: The major products formed from these reactions include various derivatives of the chromophore, each with distinct biological activities .
Scientific Research Applications
C-1027 Aromatized Chromophore has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study enediyne chemistry and reaction mechanisms.
Biology: Investigated for its ability to induce DNA damage and its potential as a tool for studying DNA repair mechanisms.
Medicine: Explored as a potential anticancer agent due to its ability to induce DNA double-strand breaks.
Mechanism of Action
The mechanism of action of C-1027 Aromatized Chromophore involves the generation of reactive oxygen species (ROS) and the formation of DNA double-strand breaks. The enediyne core undergoes a cycloaromatization reaction, producing a diradical species that cleaves DNA. This leads to apoptosis in cancer cells. The chromophore targets DNA directly, intercalating between base pairs and causing strand breaks .
Comparison with Similar Compounds
C-1027 Aromatized Chromophore is unique among enediynes due to its lack of a triggering mechanism. Similar compounds include:
Neocarzinostatin: Another enediyne with a triggering mechanism that requires activation.
Calicheamicin: Known for its potent DNA-cleaving ability but requires activation by thiol groups.
Dynemicin: An enediyne with a similar mechanism of action but different structural features.
C-1027 stands out due to its ability to induce DNA damage without the need for external activation, making it a highly effective and unique compound in the field of anticancer research .
Properties
Molecular Formula |
C43H45ClN3O13+ |
|---|---|
Molecular Weight |
847.3 g/mol |
IUPAC Name |
[(3R,4R,14R,19S)-22-chloro-4-[(2S,3R,4R,5S)-5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-23-hydroxy-14-(7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carbonyl)oxy-17-oxo-2,16-dioxapentacyclo[18.2.2.19,13.03,10.04,8]pentacosa-1(23),5,7,9,11,13(25),20(24),21-octaen-19-yl]azanium |
InChI |
InChI=1S/C43H44ClN3O13/c1-19-39(52)46-33-25(15-22(54-6)16-30(33)56-19)40(53)57-31-18-55-32(49)17-28(45)21-13-27(44)36(29(48)14-21)58-38-23-10-9-20(31)12-24(23)26-8-7-11-43(26,38)60-41-35(51)34(50)37(47(4)5)42(2,3)59-41/h7-16,28,31,34-35,37-38,41,48,50-51H,1,17-18,45H2,2-6H3,(H,46,52)/p+1/t28-,31-,34-,35+,37-,38+,41-,43+/m0/s1 |
InChI Key |
SAWXMTQYIIZWNU-RGEBLUSTSA-O |
Isomeric SMILES |
CC1([C@H]([C@H]([C@H]([C@@H](O1)O[C@]23C=CC=C2C4=C5[C@H]3OC6=C(C=C(C=C6Cl)[C@H](CC(=O)OC[C@@H](C(=C4)C=C5)OC(=O)C7=C8C(=CC(=C7)OC)OC(=C)C(=O)N8)[NH3+])O)O)O)N(C)C)C |
Canonical SMILES |
CC1(C(C(C(C(O1)OC23C=CC=C2C4=C5C3OC6=C(C=C(C=C6Cl)C(CC(=O)OCC(C(=C4)C=C5)OC(=O)C7=C8C(=CC(=C7)OC)OC(=C)C(=O)N8)[NH3+])O)O)O)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


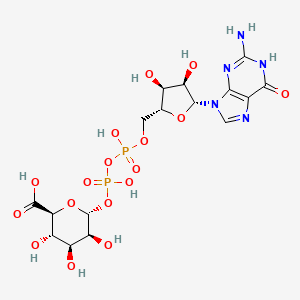
![Adenosine-5'-[beta, gamma-methylene]tetraphosphate](/img/structure/B10777013.png)

![2-(7-Amino-6-methyl-3H-pyrazolo[4,3-D]pyrimidin-3-YL)-5-hydroxymethyl-tetrahydro-furan-3,4-diol](/img/structure/B10777026.png)
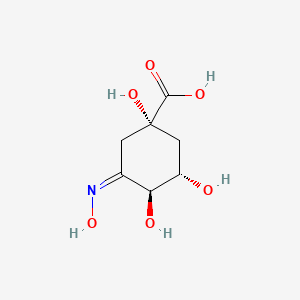
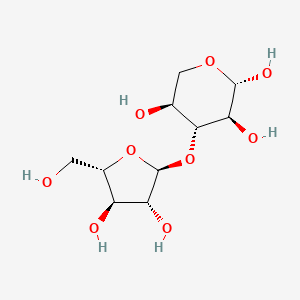
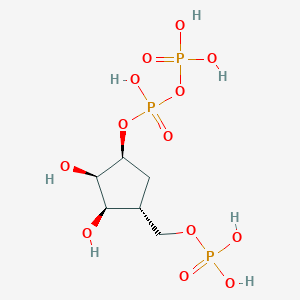
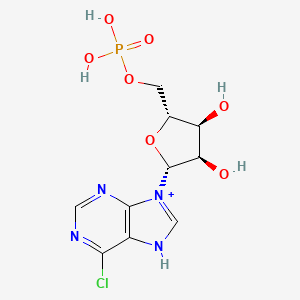


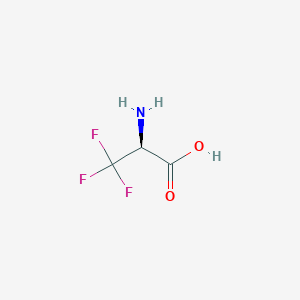
![2-Cyclohexyl-N-(2-{4-[5-(2,3-dichloro-phenyl)-2H-pyrazol-3-YL]-piperidin-1-YL}-2-oxo-ethyl)-2-guanidino-acetamide](/img/structure/B10777091.png)


